
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide, also known as TDP6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TDP6 is a derivative of the natural product 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one, which is commonly known as scopoletin. TDP6 has been synthesized through various methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. This compound has been shown to activate the protein kinase A (PKA) pathway and to inhibit the protein kinase C (PKC) pathway. These pathways are involved in the regulation of neurotransmitter synthesis, neuronal survival, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to increase the levels of dopamine and norepinephrine in the brain, which are important neurotransmitters involved in mood, motivation, and movement. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, which protect cells from oxidative stress. These effects suggest that this compound may have neuroprotective and anti-inflammatory properties.
实验室实验的优点和局限性
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, this compound has some limitations, including its low solubility in water and its limited availability.
未来方向
There are several future directions for research on N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide. One direction is to investigate the potential therapeutic applications of this compound for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the mechanisms of action of this compound and to identify its molecular targets. Further research is also needed to optimize the synthesis and purification of this compound and to develop new methods for its delivery and administration.
合成方法
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide can be synthesized through various methods, including the use of scopoletin as a starting material. One method involves the reaction of scopoletin with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in the presence of a base. Another method involves the reaction of scopoletin with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of a base and a catalyst. Both methods have been shown to yield this compound with high purity.
科学研究应用
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to enhance the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. This compound has also been found to protect neurons from oxidative stress and to improve cognitive function in animal models. These findings suggest that this compound may have therapeutic potential for neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
7-hydroxy-N,2,2-trimethyl-3H-1-benzofuran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-7-4-5-8(11(15)13-3)9(14)10(7)16-12/h4-5,14H,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNRWHRNLXNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)C(=O)NC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


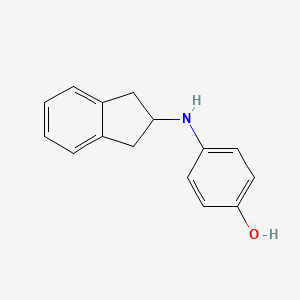
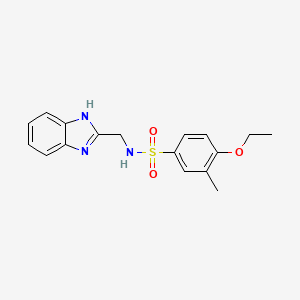
![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)
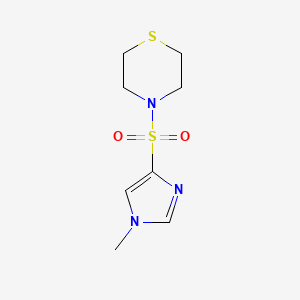
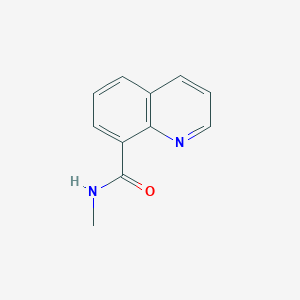

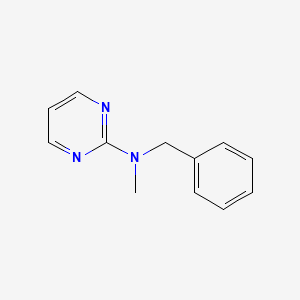
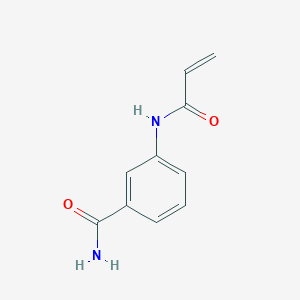

![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)